APJ Receptor Binding: >100-Fold Weaker Affinity vs. ML221 Establishes Negative Control Utility
The 4-butoxybenzoate analog of the target compound (4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-butoxybenzoate) exhibits an APJ receptor IC50 of approximately 79,000 nM in antagonist activity assays [1]. In contrast, the 4-nitrobenzoate analog ML221 demonstrates potent APJ antagonism with IC50 values of 700 nM (cAMP assay) and 1,750 nM (β-arrestin assay), representing an approximately 45- to 113-fold difference in target engagement [2]. This quantitative divergence confirms that the butoxybenzoate ester modification abolishes the potent APJ pharmacology observed with the nitrobenzoate substituent, making the compound a validated weak-binder for use as a negative control in APJ target engagement experiments.
| Evidence Dimension | APJ receptor binding affinity (antagonist activity) |
|---|---|
| Target Compound Data | IC50 ~79,000 nM (4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-butoxybenzoate; the target compound differs by an additional 4-methyl group on pyrimidine) |
| Comparator Or Baseline | ML221 (4-nitrobenzoate analog): IC50 = 700 nM (cAMP assay), IC50 = 1,750 nM (β-arrestin assay) |
| Quantified Difference | ~45-fold to ~113-fold weaker binding (79,000 vs. 700–1,750 nM) |
| Conditions | APJ receptor expressed in CHOK1 cells; apelin-13-induced β-arrestin recruitment assay (for 4-butoxybenzoate analog); cAMP and β-arrestin functional assays (for ML221) |
Why This Matters
This >100-fold activity cliff between ester substituents defines the compound's procurement value as a demonstrably inactive matched-pair control for APJ target-based screening, ensuring assay window validation and SAR interpretation are scientifically rigorous rather than reliant on structurally unrelated negative controls.
- [1] IDRLab Target Binder Database. Target Poor or Non Binder(s) Information for Apelin receptor (APLNR) – T65783. Entry: 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-butoxybenzoate, IC50 = 79,000 nM. View Source
- [2] Maloney PR, Khan P, Hedrick M, et al. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorg Med Chem Lett. 2012;22(21):6656-6660. View Source
